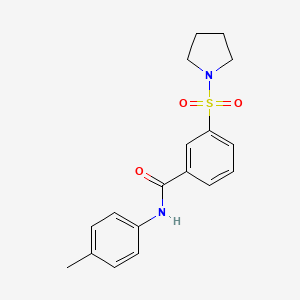![molecular formula C14H6F6N6O3 B5537367 7-methyl-4,10-bis(trifluoroacetyl)-6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B5537367.png)
7-methyl-4,10-bis(trifluoroacetyl)-6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds, such as triazoloquinoxalines and imidazoquinolines, often involves multi-step processes that may include cyclization reactions, substitutions, and the use of catalysts under controlled conditions. For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives has been explored for their antiproliferative effects, utilizing a hybrid pharmacophore approach to incorporate triazole, oxadiazole, and thiadiazole rings into their structure (Kaneko et al., 2020).
Molecular Structure Analysis
The molecular structure of such complex molecules is critical for understanding their potential interactions and reactivity. Techniques such as NMR, X-ray crystallography, and computational modeling are often employed to elucidate the structure, including the arrangement of rings, substituent positioning, and stereochemistry. The structure-activity relationships of related compounds, like 1,2,4-triazoloquinoxalines and imidazoquinoxalines, provide insights into how molecular features influence biological and chemical behavior (Catarzi et al., 1994).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions at the heteroatoms within the rings, such as nitrogen or oxygen, which can participate in various reactions including nucleophilic substitutions or cycloadditions. For example, the cycloaddition reactions of ethyl isocyanoacetate to substituted quinoxalines have been reported, leading to the formation of imidazoquinoxaline derivatives with potential medicinal applications (Sundaram et al., 2007).
Physical Properties Analysis
The physical properties such as solubility, melting point, and stability are influenced by the molecular structure. For instance, the introduction of trifluoromethyl groups can significantly alter these properties, enhancing solubility or stability, which is crucial for the compound's applicability in various fields (Takano et al., 2004).
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents
- A study by Kaneko et al. (2020) synthesized derivatives of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole and assessed their antiproliferative effects against various cancer cell lines. These derivatives demonstrated superior effectiveness compared to imiquimod and EAPB0203, highlighting their potential as anticancer agents (Kaneko et al., 2020).
Novel Compound Synthesis
- Gallos and Argyropoulos (1991) reported the synthesis of novel 1,2,4-triazino[5,6-b]quinoxalines and their tri-N-oxides, representing a new class of compounds with potential applications in various research areas (Gallos & Argyropoulos, 1991).
PDE4 Inhibitors
- Deleuze-Masquéfa et al. (2004) synthesized new imidazo[1,2-a]quinoxaline derivatives, assessing their phosphodiesterase inhibitory activities. These studies showed potent inhibitory properties, emphasizing the importance of specific groups at certain positions (Deleuze-Masquéfa et al., 2004).
Antibacterial Activity
- Nasr et al. (2003) synthesized two novel series of imidazo[2′, 1′:5, 1]‐1, 2, 4‐triazolo[4, 3‐c]quinazolines with potent antibacterial activities against various Gram-positive and Gram-negative bacteria (Nasr et al., 2003).
GABAA/Benzodiazepine Receptor Complex Agonists
- Jacobsen et al. (1996) developed a series of imidazo[1,5-a]quinoxaline amides, carbamates, and ureas with high affinity for the gamma-aminobutyric acid A/benzodiazepine receptor complex. These compounds varied in efficacy, ranging from antagonists to full agonists (Jacobsen et al., 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-[13-methyl-8-(2,2,2-trifluoroacetyl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(9),3,6,10,12,15-hexaen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N6O3/c1-4-21-5-2-7-8(3-6(5)22-4)26(12(28)14(18,19)20)10-9(23-29-24-10)25(7)11(27)13(15,16)17/h2-3H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAROQXOZJTWPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N1)N(C4=NON=C4N3C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-[13-methyl-8-(2,2,2-trifluoroacetyl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(9),3,6,10,12,15-hexaen-2-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-methoxyphenyl)propanamide hydrochloride](/img/structure/B5537303.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide](/img/structure/B5537305.png)

![N-(tert-butyl)-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5537311.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)

![N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5537334.png)
![2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)
![{(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B5537340.png)

![1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5537348.png)
![3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5537371.png)
![2-(4-chlorophenyl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5537378.png)